molecular formula C18H21F3N2O3 B11587015 2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide

2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11587015
M. Wt: 370.4 g/mol
InChI Key: RWEOFOMFPGJODD-UHFFFAOYSA-N
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Description

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with an ethyl group and a trifluoroacetyl group

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C18H21F3N2O3/c1-3-12-6-4-7-13-14(17(25)18(19,20)21)10-23(16(12)13)11-15(24)22-8-5-9-26-2/h4,6-7,10H,3,5,8-9,11H2,1-2H3,(H,22,24)

InChI Key

RWEOFOMFPGJODD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCCOC)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the ethyl and trifluoroacetyl groups. The final step involves the acylation of the indole nitrogen with 3-methoxypropyl acetamide.

    Preparation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Ethyl and Trifluoroacetyl Groups: The ethyl group can be introduced via alkylation using ethyl iodide and a strong base such as sodium hydride. The trifluoroacetyl group can be introduced using trifluoroacetic anhydride in the presence of a Lewis acid catalyst.

    Acylation with 3-Methoxypropyl Acetamide: The final step involves the acylation of the indole nitrogen with 3-methoxypropyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-Ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
  • 2-[7-Ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-[(2S)-tetrahydro-2-furanylmethyl]acetamide

Uniqueness

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Additionally, the 3-methoxypropyl group provides specific steric and electronic effects that can influence the compound’s reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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